molecular formula C17H18N2O3S B11070535 1-(4-Methoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11070535
M. Wt: 330.4 g/mol
InChI Key: YCQMLAKJYVEPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a thienyl group, and a dihydropyrrole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and thienyl intermediates, which are then coupled with the dihydropyrrole-dione core under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and thienyl groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

1-(4-METHOXYPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dihydropyrrole-dione with different substituents on the phenyl and thienyl groups. Examples include:

  • 1-(4-HYDROXYPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
  • 1-(4-CHLOROPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

Uniqueness

1-(4-METHOXYPHENYL)-3-{[2-(2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(2-thiophen-2-ylethylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H18N2O3S/c1-22-13-6-4-12(5-7-13)19-16(20)11-15(17(19)21)18-9-8-14-3-2-10-23-14/h2-7,10,15,18H,8-9,11H2,1H3

InChI Key

YCQMLAKJYVEPDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.